2-[(1-Benzylpiperidin-4-yl)methoxy]-5-bromopyrimidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzylpiperidin-4-yl)methoxy]-5-bromopyrimidine typically involves the reaction of 1-benzylpiperidin-4-ylmethanol with 5-bromopyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Benzylpiperidin-4-yl)methoxy]-5-bromopyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The methoxy group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Scientific Research Applications
2-[(1-Benzylpiperidin-4-yl)methoxy]-5-bromopyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a potential ligand for various biological targets.
Biological Studies: The compound is studied for its interactions with enzymes and receptors, contributing to the understanding of biochemical pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of 2-[(1-Benzylpiperidin-4-yl)methoxy]-5-bromopyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
N′-(1-Benzylpiperidin-4-yl)acetohydrazide: A compound with similar structural features used in the synthesis of opioid analgesics.
Uniqueness
2-[(1-Benzylpiperidin-4-yl)methoxy]-5-bromopyrimidine is unique due to its specific combination of a pyrimidine ring with a benzylpiperidine moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methoxy]-5-bromopyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O/c18-16-10-19-17(20-11-16)22-13-15-6-8-21(9-7-15)12-14-4-2-1-3-5-14/h1-5,10-11,15H,6-9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBCAYUETLUHLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=C(C=N2)Br)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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